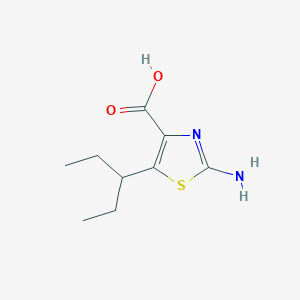

2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid

Overview

Description

Synthesis Analysis

A variety of 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized using different methods. For instance, novel derivatives were designed and synthesized, with their structures confirmed by various spectroscopic techniques, including IR, NMR, and HRMS or elemental analysis . Another approach involved the synthesis of 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated nucleophilic displacement . Additionally, derivatives of 2-amino-4-methylthiazole-5-carboxylic acid were obtained through acylation, methylation, and subsequent reactions to form various esters and ureido derivatives . The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives was achieved by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives . Furthermore, 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives were synthesized from aromatic aldehyde, dichloro acetic acid, and thiourea .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic methods. For example, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, and the molecules were found to associate via hydrogen-bonded dimers . Similarly, the structure of methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate was reported, with two crystallographically independent conformations differing by the rotational positions of their methoxymethyl substituents .

Chemical Reactions Analysis

The synthesized thiazole derivatives underwent further chemical reactions to yield a variety of compounds. For instance, Schiff's base reactions were performed to obtain 2-[(Saminosulfinimidoyl)(aryl)methylamino]-5-aryl-1,3-thiazole-4-carboxylic acid derivatives . Additionally, reactions with electrophilic reagents led to the formation of pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized thiazole derivatives were characterized by their biological activities. Preliminary bioassays indicated good fungicidal activity for some compounds, and most showed good activity against Tobacco Mosaic Virus (TMV) . The crystallographic data provided insights into the intermolecular contacts and hydrogen bonding of the compounds . Additionally, the co-crystal of 2-amino-5-nitro-1,3-thiazole with 4-aminobenzoic acid exhibited a second harmonic generation signal, indicating potential for non-linear optical applications .

Scientific Research Applications

Synthesis Techniques

2-Amino-1,3-thiazole-5-carboxylates, including derivatives similar to 2-Amino-5-(1-ethylpropyl)-1,3-thiazole-4-carboxylic acid, have been synthesized using various methods. A novel synthesis method using ultrasonic and thermally mediated nucleophilic displacement has been reported, demonstrating high-yield production of these compounds (Baker & Williams, 2003). Another approach involved acylation and methylation processes to create derivatives of 2-amino-4-methylthiazole-5-carboxylic acid (Dovlatyan et al., 2004).

Biological Activities

Significant biological activities have been observed in various derivatives of 2-amino-1,3-thiazole-4-carboxylic acid. For instance, some compounds demonstrated good fungicidal and antivirus activities, particularly against Tobacco mosaic virus (TMV), with notable protective and curative effects (Fengyun et al., 2015). Additionally, other derivatives showed moderate antibacterial activity against a range of bacteria and fungi, indicating potential pharmaceutical applications (Stanchev et al., 1999).

Structural and Chemical Analysis

Research on the structural properties of thiazole derivatives, including X-ray crystallography, has provided insights into their molecular arrangements and bonding patterns. For example, studies on ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate revealed specific hydrogen-bonding patterns and molecular associations (Lynch & Mcclenaghan, 2004).

Pharmaceutical Applications

Several studies have focused on the potential pharmaceutical applications of these compounds. One study synthesized various thiazole derivatives and tested their antimicrobial activities, revealing their potential as antimicrobial agents (Desai et al., 2019). Another study synthesized amino acids and peptides containing thiazole and oxazole moieties, which showed moderate antibacterial activity, indicating their utility in developing new antimicrobial drugs (Stanchev et al., 1999).

properties

IUPAC Name |

2-amino-5-pentan-3-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-3-5(4-2)7-6(8(12)13)11-9(10)14-7/h5H,3-4H2,1-2H3,(H2,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEVVKPAYOIMGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=C(N=C(S1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B3038785.png)

![Butyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B3038787.png)

![benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B3038789.png)

![1-[2-(2,4-Difluorophenoxy)-5-fluorophenyl]-N-methylmethylamine](/img/structure/B3038794.png)

![[3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B3038798.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3038805.png)